molecular formula C12H4Br4O B12904698 1,2,6,9-Tetrabromo-dibenzofuran CAS No. 617707-69-4

1,2,6,9-Tetrabromo-dibenzofuran

Cat. No.: B12904698
CAS No.: 617707-69-4
M. Wt: 483.77 g/mol
InChI Key: GMARTTWDNBZNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,6,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. It is characterized by the presence of four bromine atoms attached to the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,6,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and dibenzofuran, with careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2,6,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

1,2,6,9-Tetrabromo-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,6,9-Tetrabromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding and other non-covalent interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,2,6,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other brominated dibenzofurans may not be suitable .

Biological Activity

1,2,6,9-Tetrabromo-dibenzofuran is a polybrominated aromatic compound belonging to the dibenzofuran family. Its structure features four bromine atoms attached to the dibenzofuran framework, which is characterized by two fused benzene rings linked by an oxygen atom. This compound has garnered attention due to its significant biological activity and potential toxicological effects.

Chemical Structure and Properties

  • Molecular Formula : C12H4Br4O
  • Molecular Weight : 467.8 g/mol
  • Structural Characteristics : The compound's bromination pattern contributes to its environmental persistence and biological interactions.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Endocrine Disruption : It has been identified as an endocrine disruptor, affecting hormonal balance and potentially leading to reproductive and developmental issues in exposed organisms.
  • Tumor Promotion : Animal studies have indicated that this compound may promote liver tumors, suggesting a carcinogenic potential despite being classified as non-carcinogenic to humans.
  • Aryl Hydrocarbon Receptor (AhR) Interaction : The compound interacts with the AhR, leading to the transcription of genes involved in xenobiotic metabolism. This interaction can induce cytochrome P450 enzymes crucial for detoxifying harmful substances.

Table 1: Summary of Toxicological Findings

Study TypeFindingsReference
Animal StudiesLiver tumor promotion observed
Endocrine DisruptionAlters hormone levels in various species
AhR InteractionInduces cytochrome P450 enzymes
Teratogenic EffectsObserved in animal models

Case Study 1: Endocrine Disruption in Consumer Products

A study highlighted the presence of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in consumer products such as toys. These compounds exhibited dioxin- and thyroid hormone-like activities, raising concerns about their impact on children's health due to potential endocrine disruption .

Case Study 2: Environmental Persistence and Bioaccumulation

Research indicates that this compound is environmentally persistent and can bioaccumulate in aquatic organisms. This raises concerns about its long-term ecological impact and potential for entering the food chain .

The biological activity of this compound can be attributed to its chemical structure and interactions with biological systems:

  • Metabolic Transformation : The compound undergoes metabolic transformation primarily via biliary excretion in mammals. Metabolites have been identified that may contribute to its toxicological profile .
  • Bioavailability : Studies show that the bioavailability of this compound is influenced by its chemical properties and environmental factors such as temperature and pH .

Properties

CAS No.

617707-69-4

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,6,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H

InChI Key

GMARTTWDNBZNGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(C=CC(=C23)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.